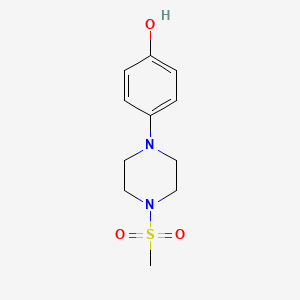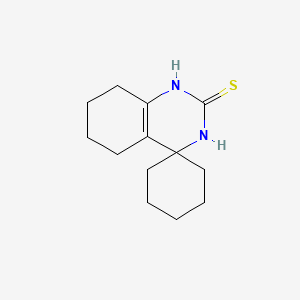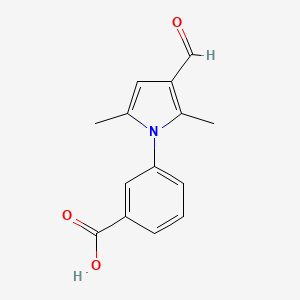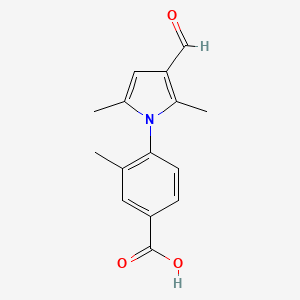
4-(4-(甲磺酰基)哌嗪-1-基)苯酚
描述
“4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is a chemical compound that has generated considerable attention in the field of scientific research due to its unique properties and potential applications. It belongs to the class of organic compounds known as n-arylpiperazines .
Molecular Structure Analysis
The molecular structure of “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is represented by the formula C11H16N2O3S . The InChI code for this compound is 1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” include a molecular weight of 256.33 . It is a solid substance .科学研究应用
General Properties
“4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is a chemical compound with the CAS Number: 67915-03-1 and a molecular weight of 256.33 .
Potential Applications
Field
Summary
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” could potentially be used in the synthesis of piperazine derivatives .
Methods
The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results
The synthesis of piperazine derivatives could lead to the development of new drugs and agrochemicals .
Field
Summary
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” could potentially be used in the development of new drugs .
Methods
The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Results
The development of new drugs using this compound could potentially lead to improved pharmacokinetic properties .
Field
Summary
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Methods
The compound could be incorporated into drug formulations aimed at treating these neurodegenerative disorders .
Results
While the specific outcomes would depend on the exact formulation and treatment regimen, the use of this compound could potentially improve the effectiveness of treatments for these conditions .
Summary
Piperazine derivatives are known to be used in antibiotic drugs such as Ciprofloxacin and Ofloxacin .
Methods
The compound could be incorporated into these antibiotic drugs to enhance their effectiveness .
Results
The use of this compound in antibiotic drugs could potentially lead to improved treatment outcomes for bacterial infections .
Field
Summary
Certain indole derivatives, which could potentially include “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol”, have been reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .
Methods
The compound could be incorporated into antiviral drugs aimed at treating HSV-1 infections .
Results
The use of this compound in antiviral drugs could potentially lead to improved treatment outcomes for HSV-1 infections .
安全和危害
The safety information for “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAAVQEGHRTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348689 | |
| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol | |
CAS RN |
67915-03-1 | |
| Record name | 4-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)
![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

